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molecular formula C15H19N3O2 B8443056 2-Propanol,1-(cyclopropylamino)-3-[4-(1h-imidazol-2-yl)phenoxy]-

2-Propanol,1-(cyclopropylamino)-3-[4-(1h-imidazol-2-yl)phenoxy]-

Cat. No. B8443056
M. Wt: 273.33 g/mol
InChI Key: DYQWWWOLSWZEAF-UHFFFAOYSA-N
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Patent
US04642311

Procedure details

A mixture of 3-[p-(2-imidazolyl)phenoxy]-1,2-epoxypropane (4.95 g, 0.023 m) in cyclopropylamine (50 ml) is refluxed at 60° for 30 hours. The mixture is concentrated under reduced pressure and the residue is chromatographed on silica gel, eluting with 5-10% MeOH--CHCl3 saturated with NH3. The free base (IV) (1.21 g, 19%) is crystallized as the dihydrochloride salt from EtOH--MeOH--ether (m.p. 214°-5°).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:16]=[CH:15][C:9]([O:10][CH2:11][CH:12]2[O:14][CH2:13]2)=[CH:8][CH:7]=1.[CH:17]1([NH2:20])[CH2:19][CH2:18]1>>[CH:17]1([NH:20][CH2:13][CH:12]([OH:14])[CH2:11][O:10][C:9]2[CH:15]=[CH:16][C:6]([C:2]3[NH:3][CH:4]=[CH:5][N:1]=3)=[CH:7][CH:8]=2)[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
N1C(=NC=C1)C1=CC=C(OCC2CO2)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed at 60° for 30 hours
Duration
30 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 5-10% MeOH
CUSTOM
Type
CUSTOM
Details
The free base (IV) (1.21 g, 19%) is crystallized as the dihydrochloride salt from EtOH

Outcomes

Product
Name
Type
Smiles
C1(CC1)NCC(COC1=CC=C(C=C1)C=1NC=CN1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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